molecular formula C9H20 B089830 2,3,5-Trimethylhexane CAS No. 1069-53-0

2,3,5-Trimethylhexane

Cat. No.: B089830
CAS No.: 1069-53-0
M. Wt: 128.25 g/mol
InChI Key: ODGLTLJZCVNPBU-UHFFFAOYSA-N
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Description

2,3,5-Trimethylhexane is an organic compound with the chemical formula C9H20. It is a branched alkane, specifically a derivative of hexane, where three methyl groups are substituted at the 2nd, 3rd, and 5th positions of the hexane chain. This compound is a colorless liquid at room temperature and is known for its role as a volatile organic compound .

Synthetic Routes and Reaction Conditions:

    Thin Hydrogenation: This method involves the catalytic hydrogenation of hexene with methyl alkane.

    Dehydration of Alcohols and Ethers: 2,3,5-Trimethylhexanol or 2,3,5-trimethylhexyl ether can be dehydrated to form this compound.

Industrial Production Methods: Industrial production of this compound often involves the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems is common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.

    Reduction: Although less common, reduction reactions can convert any oxidized forms of this compound back to its original alkane state.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.

Major Products Formed:

    Oxidation: Depending on the extent of oxidation, products can include 2,3,5-trimethylhexanol, 2,3,5-trimethylhexanone, or 2,3,5-trimethylhexanoic acid.

    Substitution: Halogenated derivatives such as 2,3,5-trimethylhexyl chloride or bromide.

Mechanism of Action

Target of Action

2,3,5-Trimethylhexane is an organic compound . As a small molecule, it doesn’t have a specific biological target. Instead, it interacts with a variety of molecules in the body, depending on its chemical properties and the environment.

Mode of Action

The mode of action of this compound is primarily physical rather than biochemical. It can dissolve in lipids and other organic compounds, which allows it to penetrate biological membranes and interact with various molecules within cells .

Biochemical Pathways

As a nonpolar organic compound, this compound doesn’t directly participate in any specific biochemical pathways. It can affect the physical properties of biological membranes and other structures, which may indirectly influence various biochemical processes .

Pharmacokinetics

It is likely metabolized in the liver and excreted in the urine .

Result of Action

The primary effects of this compound are likely due to its physical properties rather than specific biochemical interactions. For example, it may disrupt the function of biological membranes, potentially affecting a wide range of cellular processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility and distribution within the body may be affected by temperature and the presence of other substances. Its volatility also means that it can easily evaporate, which can affect its concentration in the environment and the body .

Scientific Research Applications

2,3,5-Trimethylhexane has several applications in scientific research:

Comparison with Similar Compounds

  • 2,2,3-Trimethylhexane
  • 2,3,4-Trimethylhexane
  • 2,3,3-Trimethylhexane

Comparison: 2,3,5-Trimethylhexane is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. For example, the boiling point and density of this compound differ from those of its isomers due to variations in molecular structure and intermolecular interactions .

Properties

IUPAC Name

2,3,5-trimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H20/c1-7(2)6-9(5)8(3)4/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGLTLJZCVNPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70870833
Record name 2,3,5-Trimethylhexane
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Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name 2,3,5-Trimethylhexane
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Vapor Pressure

11.7 [mmHg]
Record name 2,3,5-Trimethylhexane
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CAS No.

1069-53-0
Record name 2,3,5-Trimethylhexane
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Record name 2,3,5-Trimethylhexane
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Record name 2,3,5-Trimethylhexane
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Record name 2,3,5-trimethylhexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,3,5-trimethylhexane in lung cancer research?

A1: this compound has been identified as a volatile organic compound (VOC) potentially linked to lung cancer. Research suggests that this compound is released at higher levels by lung cancer cells compared to normal cells in in vitro settings. [, ] This difference in emission levels makes this compound a potential candidate for further investigation as a biomarker for lung cancer detection.

Q2: How was this compound identified and quantified in these studies?

A2: The researchers used gas chromatography coupled with mass spectrometry (GC-MS) to identify and quantify this compound in the headspace of cell cultures. [, ] Two different pre-concentration techniques were employed: monolithic material sorptive extraction (MMSE) and thermal desorption (TD) sorbent tubes, demonstrating the applicability of different analytical approaches for VOC analysis in biological samples.

Q3: What are the limitations of the current research regarding this compound and lung cancer?

A3: The existing research primarily focuses on in vitro studies, which may not fully represent the complex biological environment in vivo. [] Additionally, while the differences in this compound emission levels are noteworthy, further research is necessary to determine the sensitivity and specificity of this VOC as a biomarker for lung cancer. Factors such as individual variability, environmental influences, and other confounding factors need to be considered in future research. []

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